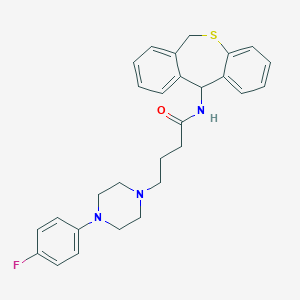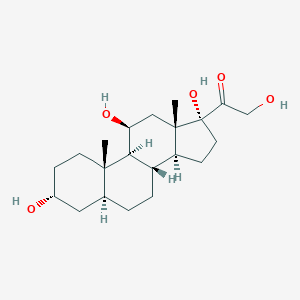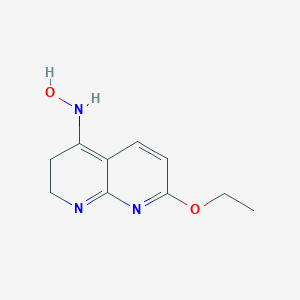![molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2](/img/structure/B135632.png)
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is an organic compound with the chemical formula C13H28O4. It is a colorless liquid with low volatility at room temperature. This compound is primarily used as a solvent and an intermediate in the synthesis of various organic compounds .
Méthodes De Préparation
The synthesis of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol typically involves the reaction of propylene glycol with tert-butyl alcohol in the presence of an acid catalyst. This reaction results in the formation of the desired compound through a condensation reaction . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the formulation of biological assays and as a reagent in biochemical research.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of coatings, inks, and cleaning products due to its solvent properties
Mécanisme D'action
The mechanism of action of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol involves its interaction with various molecular targets. In biochemical applications, it may act as a solvent to facilitate the dissolution and interaction of other compounds. In pharmaceutical formulations, it may enhance the solubility and bioavailability of active ingredients .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol include:
3-tert-butoxy-2-methyl-propan-1-ol: This compound has a similar structure but with a methyl group instead of a propyl group.
1-tert-butoxy-2-propanol: This compound has a similar structure but lacks the additional propyl group.
Di(propylene glycol) tert-butyl ether: This compound has a similar ether linkage but with different alkyl groups
The uniqueness of this compound lies in its specific structure, which imparts distinct solvent properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
132739-31-2 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2,3)13-9-5-8-12-7-4-6-11/h11H,4-9H2,1-3H3 |
Clé InChI |
AAISFOKTTIQKLN-UHFFFAOYSA-N |
SMILES |
CC(COC(C)(C)C)OCCCO |
SMILES canonique |
CC(C)(C)OCCCOCCCO |
Description physique |
Colorless liquid; [Sigma-Aldrich MSDS] |
Pictogrammes |
Irritant |
Pression de vapeur |
0.32 [mmHg] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
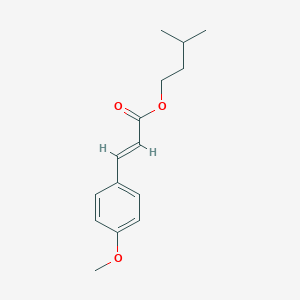
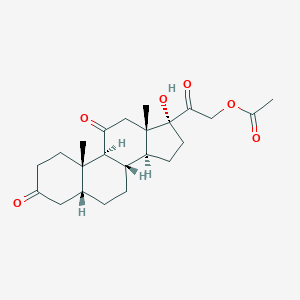
![5-[(Methylamino)methyl]-2-furanmethanol](/img/structure/B135557.png)
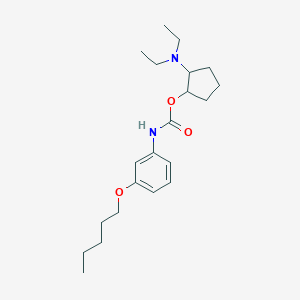
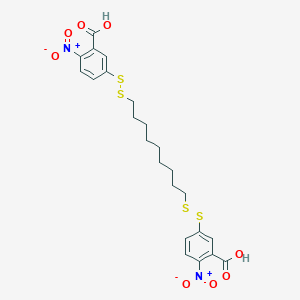

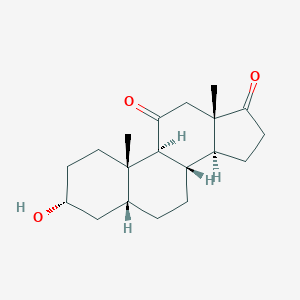
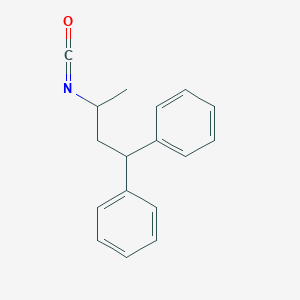
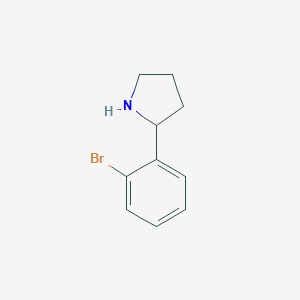

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
